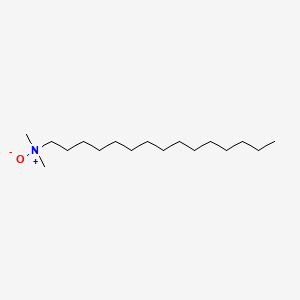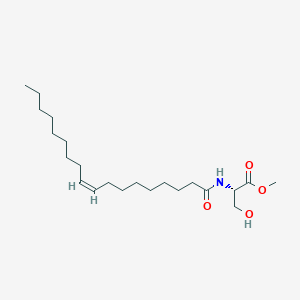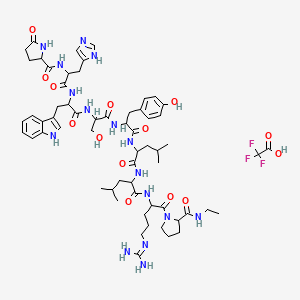
N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- is a chemical compound with the molecular formula C17H21N It is a derivative of naphthalenamine and is characterized by the presence of a tetrahydro-naphthalene ring system substituted with a phenyl group and a methylated amine group
Métodos De Preparación
The synthesis of 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-1-tetralone with an appropriate secondary amine, such as N-methylamine, in the presence of an acid catalyst like titanium tetrachloride (TiCl4) . The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically results in the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents for these reactions include alkyl halides and acyl chlorides, resulting in the formation of N-substituted derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in amine derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential antidepressant properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biological Studies: The compound is used in studies related to neurotransmitter function and receptor binding, providing insights into the mechanisms of action of various psychoactive substances.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- involves its interaction with neurotransmitter systems in the brain. It primarily acts by inhibiting the reuptake of serotonin, a key neurotransmitter involved in mood regulation . By blocking serotonin reuptake, the compound increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression.
Comparación Con Compuestos Similares
1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- can be compared with other similar compounds, such as:
Sertraline: A well-known antidepressant that also inhibits serotonin reuptake.
Cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine: Another derivative with antidepressant properties.
The uniqueness of 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- lies in its specific stereochemistry and the presence of a phenyl group, which can influence its binding affinity and selectivity for serotonin transporters.
Propiedades
IUPAC Name |
N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXPZMLRGBVYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866283 |
Source


|
| Record name | N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Bromophenyl)ethyl]azetidine](/img/structure/B12085055.png)



![5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B12085077.png)






![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
